3-Isopropylidenetetrahydrofuran-2-one

Description

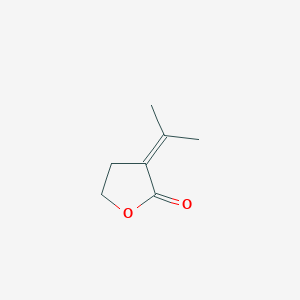

3-Isopropylidenetetrahydrofuran-2-one is a five-membered lactone ring derivative featuring an isopropylidene substituent. Such lactones are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to act as precursors for complex molecules .

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-propan-2-ylideneoxolan-2-one |

InChI |

InChI=1S/C7H10O2/c1-5(2)6-3-4-9-7(6)8/h3-4H2,1-2H3 |

InChI Key |

QHFBMVVMZMWZNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CCOC1=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one (CAS 90482-36-3)

- Structure : Dihydrofuran-2-one core with methyl and 2-oxopropyl substituents.

- Molecular Formula : C₈H₁₂O₃; MW : 156.18 g/mol .

- Comparison :

- The 2-oxopropyl group introduces a ketone functionality, enhancing polarity compared to the isopropylidene group in the target compound.

- Reactivity differences: The ketone may participate in nucleophilic additions, whereas the isopropylidene group (alkene) could undergo cycloaddition or hydrogenation reactions.

- Applications: Likely used in fine chemical synthesis due to its bifunctional reactivity.

(3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (CAS 56014-69-8)

- Structure: Isobenzofuranone (benzofused lactone) with a 2-methylpropylidene substituent.

- Molecular Formula : C₁₂H₁₂O₂; MW : 188.22 g/mol .

- Comparison: The benzofused aromatic ring increases conjugation, improving UV absorption and stability but reducing ring strain compared to tetrahydrofuran-2-one. Applications: Potential use in photochemical studies or as a fluorescent probe.

3-(Pyridin-3-yl)dihydrofuran-2(3H)-one (CAS 1314969-63-5)

- Structure : Dihydrofuran-2-one with a pyridinyl substituent.

- Molecular Formula: C₉H₉NO₂; MW: 163.17 g/mol .

- Reactivity: The nitrogen heterocycle may coordinate metals or participate in acid-base reactions. Applications: Likely a pharmaceutical intermediate due to its heteroaromatic functionality.

Dihydro-3-iodofuran-2(3H)-one (CAS 128836-43-1)

3-Propylidene-1(3H)-isobenzofuranone (CAS 17369-59-4)

- Structure: Isobenzofuranone with a propylidene group.

- Molecular Formula : C₁₁H₁₀O₂; MW : 174.20 g/mol .

- Comparison: Extended conjugation from the benzene ring stabilizes the lactone, reducing reactivity in ring-opening reactions compared to non-aromatic analogs.

Key Structural and Functional Differences

*Estimated based on similar analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.